![molecular formula C8H6F3N2O2S- B1361192 ((4-Methyl-6-(trifluoromethyl)-2-pyrimidinyl)thio)acetic acid CAS No. 88768-46-1](/img/structure/B1361192.png)
((4-Methyl-6-(trifluoromethyl)-2-pyrimidinyl)thio)acetic acid
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Overview
Description
((4-Methyl-6-(trifluoromethyl)-2-pyrimidinyl)thio)acetic acid is a heterocyclic compound that features a pyrimidine ring substituted with a methyl group at the 4-position and a trifluoromethyl group at the 6-position The thioacetic acid moiety is attached to the 2-position of the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((4-Methyl-6-(trifluoromethyl)-2-pyrimidinyl)thio)acetic acid typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an appropriate β-dicarbonyl compound and a guanidine derivative.
Introduction of Substituents: The methyl and trifluoromethyl groups are introduced via selective alkylation and trifluoromethylation reactions, respectively.
Thioacetic Acid Attachment: The thioacetic acid moiety is attached to the pyrimidine ring through a nucleophilic substitution reaction, where a thiol group reacts with a halogenated acetic acid derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, utilizing continuous flow reactors and automated synthesis platforms to enhance yield and purity while reducing production costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
((4-Methyl-6-(trifluoromethyl)-2-pyrimidinyl)thio)acetic acid undergoes various chemical reactions, including:
Oxidation: The thio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyrimidine ring can be reduced under catalytic hydrogenation conditions to yield dihydropyrimidine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines, thiols, and appropriate solvents like dimethylformamide (DMF).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrimidine derivatives.
Substitution: Amino or thio-substituted pyrimidine derivatives.
Scientific Research Applications
Chemistry
((4-Methyl-6-(trifluoromethyl)-2-pyrimidinyl)thio)acetic acid serves as a valuable building block in the synthesis of more complex heterocyclic compounds. Its unique trifluoromethyl group enhances reactivity and stability, making it suitable for various synthetic pathways.
Biology
Research indicates that this compound may function as an enzyme inhibitor, interacting with biological macromolecules such as proteins and nucleic acids. Its ability to mimic natural substrates allows it to modulate biological pathways effectively.
Medicine
The compound has been explored for potential therapeutic properties, including:
- Anti-inflammatory Effects: Studies suggest that it may inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases.
- Anticancer Activity: Preliminary investigations indicate that it may exhibit cytotoxic effects against certain cancer cell lines, suggesting its potential use in cancer therapy .
Industry
In industrial applications, this compound is utilized in developing advanced materials with specific electronic or optical properties. Its unique chemical characteristics make it suitable for applications in electronics and materials science.
Case Studies
- Enzyme Inhibition Studies : Research conducted on enzyme interactions demonstrated that this compound effectively inhibited certain enzymes involved in metabolic pathways, suggesting its potential role in drug development for metabolic disorders.
- Anticancer Research : In vitro studies have shown that this compound exhibits significant cytotoxicity against various cancer cell lines, with IC50 values indicating potency comparable to established anticancer agents .
Mechanism of Action
The mechanism of action of ((4-Methyl-6-(trifluoromethyl)-2-pyrimidinyl)thio)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s pyrimidine ring can mimic natural substrates or inhibitors, allowing it to bind to active sites and modulate biological pathways. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
((4-Methyl-2-pyrimidinyl)thio)acetic acid: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
((6-Trifluoromethyl-2-pyrimidinyl)thio)acetic acid: Lacks the methyl group, affecting its reactivity and interaction with biological targets.
Uniqueness
((4-Methyl-6-(trifluoromethyl)-2-pyrimidinyl)thio)acetic acid is unique due to the presence of both the methyl and trifluoromethyl groups, which confer distinct electronic and steric properties. These features enhance the compound’s stability, reactivity, and ability to interact with specific molecular targets, making it a valuable compound for various scientific and industrial applications.
Biological Activity
((4-Methyl-6-(trifluoromethyl)-2-pyrimidinyl)thio)acetic acid, also known by its CAS number 88768-46-1, is a heterocyclic compound featuring a pyrimidine ring. It has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C8H7F3N2O2S
- Molar Mass : 252.21 g/mol
- CAS Number : 88768-46-1
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. The compound's structure allows it to mimic natural substrates or inhibitors, facilitating binding to active sites on enzymes or receptors. The trifluoromethyl group enhances lipophilicity, which aids in membrane permeability and intracellular target engagement.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound through various mechanisms:
- Inhibition of Tumor Growth : In vitro studies have demonstrated that this compound exhibits significant inhibitory effects on several cancer cell lines, including breast cancer (MCF-7), stomach cancer (SGC-7901), and liver cancer (HepG2). For instance, it showed an IC50 value of 0.7 μM against MCF-7 cells, indicating potent anticancer activity compared to standard treatments like 5-fluorouracil .
- Mechanism-Based Approaches : The compound has been investigated for its role as an enzyme inhibitor. It was found to inhibit human thymidylate synthase with an IC50 value of 0.62 μM, showcasing its potential as a therapeutic agent in cancer treatment .
Case Studies and Research Findings
Safety Profile
While promising in terms of biological activity, safety assessments indicate that this compound is classified as harmful if swallowed and can be an irritant . Further toxicological studies are warranted to fully understand its safety profile in clinical applications.
Properties
CAS No. |
88768-46-1 |
---|---|
Molecular Formula |
C8H6F3N2O2S- |
Molecular Weight |
251.21 g/mol |
IUPAC Name |
2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylacetate |
InChI |
InChI=1S/C8H7F3N2O2S/c1-4-2-5(8(9,10)11)13-7(12-4)16-3-6(14)15/h2H,3H2,1H3,(H,14,15)/p-1 |
InChI Key |
CFISBGQUGUUNRD-UHFFFAOYSA-M |
SMILES |
CC1=CC(=NC(=N1)SCC(=O)O)C(F)(F)F |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC(=O)[O-])C(F)(F)F |
Origin of Product |
United States |
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